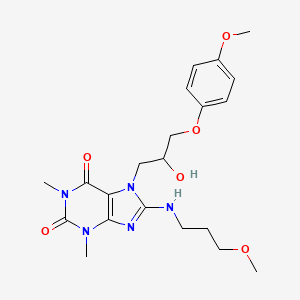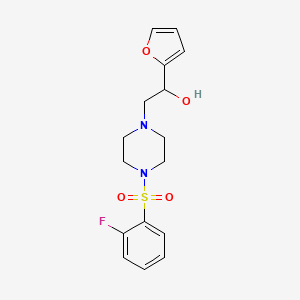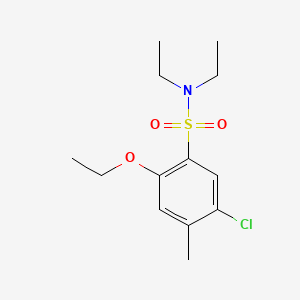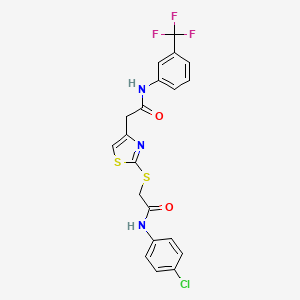
2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-4H-chromen-4-one” is also known as P13I . It is a novel PROTAC BTK degrader, efficiently degrading ibrutinib-sensitive BTK-WT (wild type), and significantly inducing the degradation of ibrutinib-resistant BTK-C481S .
Molecular Structure Analysis
The chemical formula of P13I is C46H48N12O9 . Its exact mass is 912.37 and its molecular weight is 912.965 . The elemental analysis shows that it contains C, 60.52; H, 5.30; N, 18.41; O, 15.77 .Physical And Chemical Properties Analysis
The compound is a solid powder . It is soluble in DMSO . It can be stored at 0 - 4 C for short term (days to weeks), or -20 C for long term (months to years) .Applications De Recherche Scientifique
Anticancer Activity
Chromene derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown remarkable activity against various cancer cell lines, including mammary gland breast cancer, human colon cancer, and liver cancer. The compounds induce cell cycle arrest and trigger apoptosis in cancer cells, highlighting their potential as anticancer agents (El-Agrody et al., 2020).
Synthesis Methodologies
Innovative synthesis methodologies have been developed for chromene derivatives, employing piperidine as a catalyst. These methods offer several advantages, including high yields, short reaction times, and environmental friendliness, which are crucial for the efficient production of these compounds (Kangani et al., 2017).
Anti-Influenza Virus Activity
Novel bis(chromene) derivatives synthesized using piperidine have been investigated for their anti-influenza H5N1 virus activities. These studies provide insights into the potential of chromene derivatives as antiviral agents, offering a new avenue for the development of treatments against influenza viruses (Abdella et al., 2017).
Estrogen Receptor Binding Affinity
Research on chromene and quinoline conjugates synthesized with piperidine reveals their binding affinity to estrogen receptors, indicating their potential in the treatment of diseases related to estrogen receptor signaling, such as breast cancer (Parveen et al., 2017).
Cytotoxic Activity
The cytotoxic activities of chromene derivatives have been explored, with several compounds exhibiting significant activity against human tumor cell lines. These findings suggest the potential of chromene derivatives in cancer therapy (Vosooghi et al., 2010).
Antibacterial and Antioxidant Activities
Chromene derivatives have shown significant antibacterial activity against various bacterial strains and also exhibited antioxidant activities. These properties highlight their potential in the development of new antibacterial and antioxidant agents (Al-ayed, 2011).
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to interact withacetylcholinesterase , a protein with a pivotal role in hydrolyzing acetylcholine . Acetylcholine is an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing the hydrolysis of acetylcholine .
Biochemical Pathways
Given its potential interaction with acetylcholinesterase , it may influence the cholinergic signaling pathway. This could have downstream effects on neuronal communication, particularly in the central and peripheral nervous systems .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,3-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Propriétés
IUPAC Name |
2-[4-(triazol-1-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-14-11-16(24-15-4-2-1-3-13(14)15)17(23)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDDSOJZRYDJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine](/img/structure/B2473444.png)
![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)

![[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B2473451.png)


![1-[2-(8-Hydroxy-5-oxo-2,6-diazaspiro[3.5]nonan-2-yl)-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2473454.png)
![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473461.png)

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)
![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)
